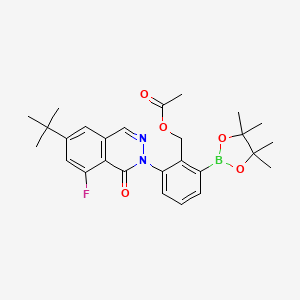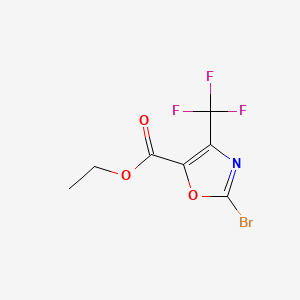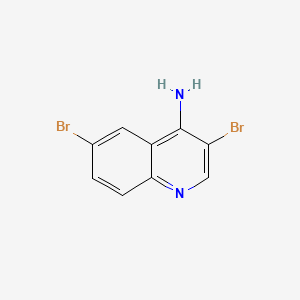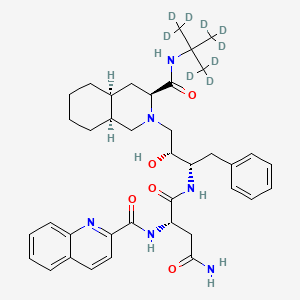
Saquinavir-d9
Übersicht
Beschreibung
Saquinavir-d9 is an internal standard for the quantification of saquinavir . It is an HIV protease inhibitor with Ki values of 0.12 and <0.1 nM for HIV-1 and HIV-2 protease, respectively . It is selective for HIV-1 and HIV-2 protease over human aspartic proteases .
Synthesis Analysis
An early synthesis of the Saquinavir isostere by scientists at Roche began with benzyloxycarbonyl (Cbz) protected l-phenylalanine (7) which was transformed into corresponding chloromethyl ketone 8 using established procedures .
Molecular Structure Analysis
A 100 ns molecular dynamics (MD) simulation and MM-PBSA calculations were performed to study the molecular mechanism of M46I-mutation-based saquinavir resistance . The flap curling, closed/semi-open/open conformations, and active site compactness were studied .
Chemical Reactions Analysis
Saquinavir blocked NF-κB activation and stabilized IκBα on PC-3 and macrophage cells in a concentration-dependent way, and also inhibited the 20S and 26S proteasome function similarly in PC-3 and ECV 304 cells .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C38H50N6O5 . It is approximately 98% plasma protein-bound independent of serum concentration . It is extensively metabolized in the liver following oral administration, and in vitro studies have shown that >90% of its biotransformation is mediated by the CYP3A4 isoenzyme .
Wissenschaftliche Forschungsanwendungen
HIV-Therapie
Saquinavir: , als der erste Proteaseinhibitor, der für die HIV-Therapie entwickelt wurde, revolutionierte die Behandlung von HIV/AIDS. Es wirkt, indem es die HIV-Protease hemmt, die für die Reifung und Replikation des Virus entscheidend ist . Saquinavir-d9, eine deuterierte Version, kann verbesserte pharmakokinetische Eigenschaften bieten und wird in der Forschung eingesetzt, um das Verhalten des Medikaments im Körper besser zu verstehen.
COVID-19-Behandlung
Die Forschung hat die Umnutzung von Saquinavir für die Behandlung von COVID-19 untersucht. In-silico- und In-vitro-Studien haben gezeigt, dass Saquinavir die SARS-CoV-2-Hauptprotease (3CLpro) hemmen kann, die für die virale Replikation essentiell ist . Die Rolle von this compound in diesem Zusammenhang wäre es, bei der Entwicklung effektiverer Saquinavir-Formulierungen zu helfen oder als Kontrolle in analytischen Studien zu dienen.
Krebsforschung
Saquinavir hat in der Krebsbehandlung Potenzial gezeigt und Wirkungen wie Zytotoxizität, Apoptose, Hemmung der Zellinvasion und Verbesserung der Strahlenempfindlichkeit in Krebszellen gezeigt . This compound kann in der Krebsforschung verwendet werden, um die Verteilung und den Metabolismus von Saquinavir in krebsartigem Gewebe zu verfolgen.
Nanotechnologie und Wirkstoffabgabe
Der Einsatz von Nanotechnologie in der Wirkstoffabgabe wurde untersucht, um die Absorption und Anreicherung von Saquinavir in Zellen zu verbessern . This compound kann bei der Entwicklung von festen Arzneimittelinanopartikeln (SDNs) eingesetzt werden, um die verbesserte Abgabe und Bioverfügbarkeit des Medikaments zu untersuchen.
Synergie von antiviralen Medikamenten
Saquinavir wurde auf seine synergistischen Wirkungen mit anderen antiviralen Medikamenten untersucht. Diese Synergie kann die Wirksamkeit von Medikamentenkombinationen gegen Viren wie HIV verstärken . This compound kann in der Forschung verwendet werden, um die Pharmakodynamik solcher Medikamentenkombinationen zu quantifizieren und zu verstehen.
Studien zum Mechanismus der Proteasehemmung
Das Verständnis des Mechanismus der Proteasehemmung durch Saquinavir ist entscheidend für die Entwicklung neuer antiviraler Therapien. This compound ist mit seiner Isotopenmarkierung ein unschätzbares Werkzeug für Forscher, um die Bindung und die Wechselwirkungen am aktiven Zentrum von Saquinavir mit viralen Proteasen zu untersuchen .
Wirkmechanismus
Target of Action
Saquinavir-d9, like its parent compound Saquinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This protease is responsible for cleaving protein molecules into smaller fragments, a process vital for both viral replication within the cell and the release of mature viral particles from an infected cell .
Mode of Action
This compound inhibits the HIV-1 protease, thereby preventing the proteolytic cleavage of viral polyprotein precursors . This inhibition blocks the maturation of replicated viral particles, leading to the release of structurally defective and functionally inactive viral particles .
Biochemical Pathways
This compound affects the HIV-1 replication pathway by inhibiting the HIV-1 protease . It also impacts the macrophage polarization pathway . Studies have shown that Saquinavir can promote M2 macrophage polarization by targeting matrix metalloproteinase-9 (MMP-9), which plays a pivotal role in secreting inflammatory cytokines .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Saquinavir. Saquinavir is characterized by low and variable oral bioavailability when administered alone . Its metabolism is mainly hepatic through cytochrome P450 (CYP) 3A4 . Its current indications require the co-administration of ritonavir, a potent enzyme inhibitor, which increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving antiviral activity .
Result of Action
The inhibition of the HIV-1 protease by this compound results in the production of structurally defective and functionally inactive viral particles . This leads to a decrease in the viral load and an increase in the survival rate of HIV-1 infected patients . Additionally, Saquinavir has shown promise in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other pharmaceutical agents can impact its efficacy due to potential drug interactions . Furthermore, the drug’s efficacy can be enhanced by co-administration with ritonavir, which increases its bioavailability .
Safety and Hazards
Zukünftige Richtungen
There has been a renewed interest in Saquinavir recently due to COVID-19, which shows similar pharmacological pathways and has developed superior in silico models that can be translated to oncologic research . This could help further testing and future approval of Saquinavir repurposing for cancer treatment .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-ABBOPLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662189 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.22 g/100 mL @ 25 °C | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2X10-31 mm Hg @ 25 °C /Estimated/ | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Off-white to white very fine powder | |
CAS RN |
1356355-11-7, 127779-20-8 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




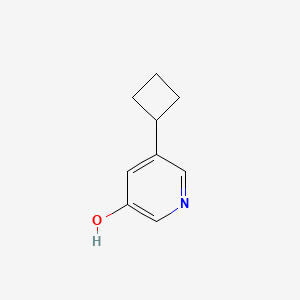
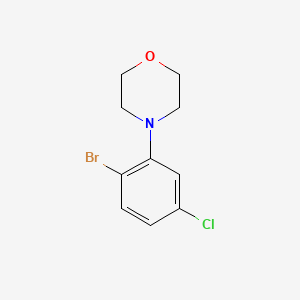

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
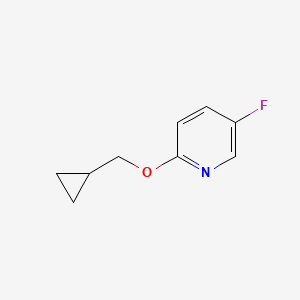


![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)

